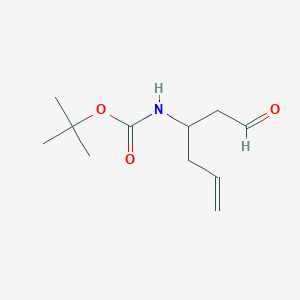
N-Boc-(+/-)-aminohex-5-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-(+/-)-aminohex-5-enal is a compound that features a tert-butyloxycarbonyl (Boc) protected amino group and an aldehyde functional group The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes
Mecanismo De Acción
Target of Action
The primary target of N-Boc-(+/-)-aminohex-5-enal is the amine group present in a wide range of biomolecules . This compound is used as a protective group for amines, especially in peptide chemistry .
Mode of Action
This compound, also known as di-tert-butyl pyrocarbonate [(Boc)2O], is used to introduce the tert-butyloxycarbonyl (Boc) group to amines . This reaction is typically conducted under either aqueous or anhydrous conditions, with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .
Biochemical Pathways
The introduction of the Boc group to amines is a fundamental transformation in organic synthesis, particularly in peptide chemistry . The Boc group is resistant to racemization during peptide synthesis, making this protocol more applicable in multistep reactions .
Pharmacokinetics
The Boc group increases the stability of amines towards a wide range of nucleophilic reagents and alkaline reaction conditions .
Result of Action
The result of the action of this compound is the formation of Boc-protected amines, amino acids, and peptides . These Boc-protected compounds can be easily converted into free amines . No competitive side-reactions such as formation of isocyanate, urea, oxazolidinone, and N,N-di-Boc derivatives were observed .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of a catalyst . For example, the use of a catalyst can lower the required reaction temperature . Additionally, the reaction can be conducted in a continuous flow reactor with a low-boiling solvent, which facilitates product separation and enhances efficiency and productivity relative to a batch process .
Análisis Bioquímico
Biochemical Properties
N-Boc-(+/-)-aminohex-5-enal plays a role in biochemical reactions as a protecting group for amines, amino acids, and peptides . The Boc group in this compound is stable towards a wide range of nucleophilic reagents and alkaline reaction conditions .
Cellular Effects
The Boc group in this compound is known to be stable in various cellular conditions .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group. The Boc group in this compound can be removed under certain conditions, revealing the amine, amino acid, or peptide for further reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is stable under a variety of conditions. The Boc group can be removed in a controlled manner when desired .
Metabolic Pathways
The Boc group in this compound can be removed under certain conditions, which may influence metabolic pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of N-Boc-(+/-)-aminohex-5-enal typically involves the protection of an amino group with a Boc group followed by the introduction of an aldehyde functional group. One common method involves the reaction of hex-5-en-1-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) to form N-Boc-hex-5-en-1-amine. This intermediate is then oxidized using reagents like pyridinium chlorochromate (PCC) to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale methods but are optimized for larger scales. These methods often involve continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can also enhance the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-(+/-)-aminohex-5-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine, which can then react with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in pyridine.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane for Boc deprotection, followed by reaction with electrophiles such as acyl chlorides or alkyl halides.
Major Products Formed
Oxidation: N-Boc-(+/-)-aminohex-5-enoic acid.
Reduction: N-Boc-(+/-)-aminohex-5-en-1-ol.
Substitution: Various N-substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-Boc-(+/-)-aminohex-5-enal has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of amino acid derivatives and peptides.
Medicinal Chemistry: Employed in the design and synthesis of pharmaceutical compounds, especially those targeting specific enzymes or receptors.
Materials Science: Utilized in the development of novel materials with specific functional properties, such as polymers and coatings.
Biological Studies: Serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists/antagonists.
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-hex-5-en-1-amine: Similar structure but lacks the aldehyde group.
N-Boc-aminohexanoic acid: Contains a carboxylic acid instead of an aldehyde.
N-Boc-aminohexanol: Contains a primary alcohol instead of an aldehyde.
Uniqueness
N-Boc-(+/-)-aminohex-5-enal is unique due to the presence of both a Boc-protected amino group and an aldehyde functional group. This combination allows for versatile reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. The ability to selectively modify either the amino or aldehyde group provides a high degree of synthetic flexibility.
Propiedades
IUPAC Name |
tert-butyl N-(1-oxohex-5-en-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-5-6-9(7-8-13)12-10(14)15-11(2,3)4/h5,8-9H,1,6-7H2,2-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRRVDYWVKZMFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
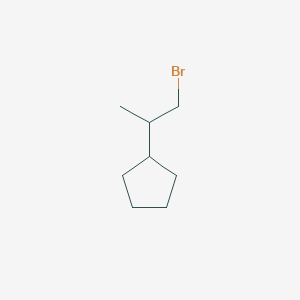
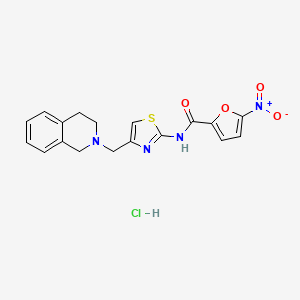
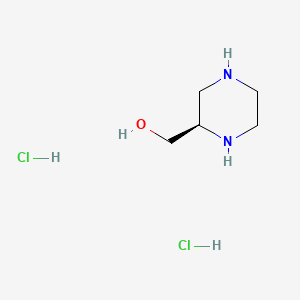
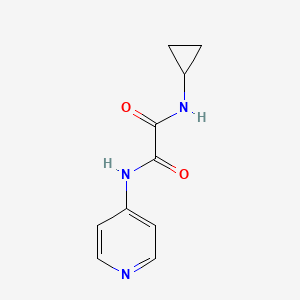
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2743473.png)
![5-[(2,4-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B2743475.png)
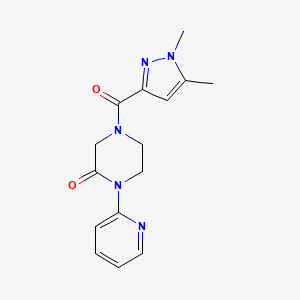
![(2E)-3-(4-chlorophenyl)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2743480.png)
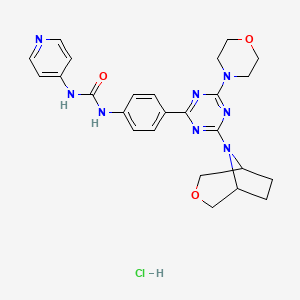
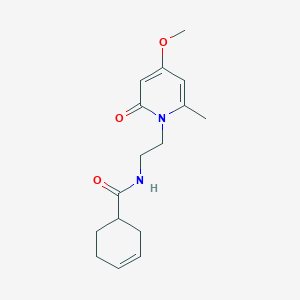
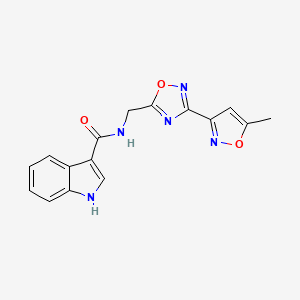
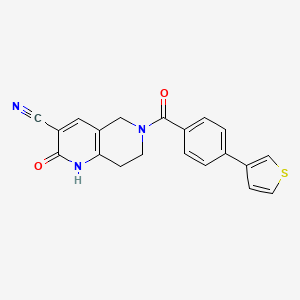
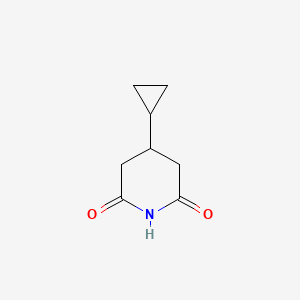
![4-ethyl-3-[2-(3-methoxyphenyl)ethyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2743489.png)
